molecular formula C8H7IO3 B1308377 5-Iodo-2-methoxybenzoic acid CAS No. 2786-00-7

5-Iodo-2-methoxybenzoic acid

Cat. No. B1308377
CAS RN: 2786-00-7
M. Wt: 278.04 g/mol
InChI Key: FVEBPHMWZVPXQS-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzoic acid (5-IMBA) is an important organic compound that is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. 5-IMBA is a derivative of benzoic acid, which is a naturally occurring organic acid found in many foods. 5-IMBA is an important tool in the study of biological processes, as it has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Cross-Coupling Reactions

5-Iodo-2-methoxybenzoic acid is used in cross-coupling reactions, a key process in organic synthesis. For example, the Suzuki cross-coupling reaction, a prominent method for forming carbon-carbon bonds, can be facilitated by derivatives of this compound. These reactions are crucial in the synthesis of biaryls, a compound class significant in pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).

Radiosensitizing Agents

Compounds derived from this compound, such as 4(5)-iodo-5(4)-nitroimidazole derivatives, have been studied for their potential as radiosensitizing agents. These agents are designed to enhance the effectiveness of radiation therapy in cancer treatment by selectively sensitizing hypoxic cancer cells to radiation (Gupta et al., 1985).

Natural Product Isolation

This compound-related compounds are found in natural products, such as those isolated from sea sponges. For instance, 3,5-Dibromo-2-methoxybenzoic acid, structurally related to this compound, has been isolated from the sea sponge Didiscus sp. These natural products can be significant in the discovery of new drugs and materials (Utkina et al., 1998).

Mass Spectrometry Applications

Derivatives of this compound are used in mass spectrometry as additives to enhance the performance of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These additives improve ion yields and signal-to-noise ratio for the analysis of high-mass range analytes like proteins and oligosaccharides (Karas et al., 1993).

Synthesis of Biologically Active Compounds

This compound-related compounds are used in the synthesis of various biologically active molecules. For instance, modifications of flavonoids with 2-iodoxybenzoic acid (IBX) lead to the generation of compounds with high antioxidant and anticancer activity. This demonstrates the role of these derivatives in medicinal chemistry and drug development (Barontini et al., 2010).

Safety and Hazards

The safety data sheet for 5-Iodo-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBPHMWZVPXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399155
Record name 5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2786-00-7
Record name 5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2-Methoxy-5-iodobenzoate obtained in step 1 in Example 27 was stirred in a solvent mixture (10 ml) of water and dioxane containing 4 N hydrogen chloride under heating at 80° C. for 3 hours. The solvent was evaporated to obtain the title compound.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl 5-iodo-2-methoxybenzoate (14 g, 48 mmol), 30% aqueous sodium hydroxide (40 mL) and methanol (200-300 mL) was allowed to stand approximately 2 hours and th&n heated 5 minutes at reflux. The mixture was concentrated and the residue was stirred with water (500 mL). The mixture was treated with 10% hydrochloric acid (200 mL) and then cooled to 10° C. and the solids were collected and dried under vacuum at 90° C. to give 5-iodo-2-methoxybenzoic acid (13.4 g, 48 mmol), m.p. 150°-152° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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